molecular formula C7H16N2 B1306147 (1-Methylpiperidin-2-yl)methanamine CAS No. 5298-72-6

(1-Methylpiperidin-2-yl)methanamine

Cat. No. B1306147
CAS RN: 5298-72-6
M. Wt: 128.22 g/mol
InChI Key: PPUMJZMVFCLQBI-UHFFFAOYSA-N
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Description

The compound “(1-Methylpiperidin-2-yl)methanamine” is a chemical structure that can be modified to create various derivatives with potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential uses and properties of “(1-Methylpiperidin-2-yl)methanamine”.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that yield high-potency derivatives with potential therapeutic effects. For instance, the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives involves the design of biased agonists targeting serotonin 5-HT1A receptors, which have shown promise as antidepressant drug candidates . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route, demonstrating the versatility of methanamine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of methanamine derivatives plays a crucial role in their pharmacological properties. For example, the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been found to preferentially phosphorylate ERK1/2, indicating a structure-activity relationship that favors certain biological outcomes . The structural characterization of these compounds is typically performed using techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of methanamine derivatives is highlighted by their ability to form complexes with metals, as seen in the synthesis of Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine, which exhibit significant cytotoxic effects on human carcinoma cell lines . Additionally, the formation of urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine showcases the reactivity of methanamine derivatives with isocyanates and isothiocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are influenced by their molecular structure. For instance, the lead structure in the series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives displayed favorable drug-like properties, including high solubility, metabolic stability, and effective penetration of biological membranes . The antimicrobial activity of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives further illustrates the diverse biological properties that can be achieved through structural modifications .

Safety And Hazards

“(1-Methylpiperidin-2-yl)methanamine” is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands, forearms, and face thoroughly after handling .

properties

IUPAC Name

(1-methylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUMJZMVFCLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383314
Record name (1-methylpiperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperidin-2-yl)methanamine

CAS RN

5298-72-6
Record name (1-methylpiperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylpiperidin-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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